molecular formula C24H27N3O5S B6512056 7-{[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946259-87-6

7-{[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B6512056
CAS No.: 946259-87-6
M. Wt: 469.6 g/mol
InChI Key: PGAKRXNUJDFDEM-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) linked to a piperazine moiety via a sulfonyl group. The piperazine ring is substituted with a 2-methoxybenzoyl group, which introduces electron-donating and steric effects critical for its biological interactions. While its synthesis and structural analogs have been explored (e.g., compound 20 in ), detailed crystallographic data remain unpublished . Preliminary studies suggest activity at serotonin receptors (5-HTR), though specific binding affinities and mechanistic insights are yet to be fully elucidated .

Properties

IUPAC Name

7-[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-32-21-7-3-2-6-20(21)24(29)25-11-13-26(14-12-25)33(30,31)19-15-17-5-4-10-27-22(28)9-8-18(16-19)23(17)27/h2-3,6-7,15-16H,4-5,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAKRXNUJDFDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to derivatives with modifications in the piperazine substituent, sulfonyl linkage, or tricyclic core. Below is a detailed analysis:

Piperazine Substituent Variations

Compound Name Substituent on Piperazine Key Structural Difference Biological Activity/Property Reference
Target Compound 2-Methoxybenzoyl - 5-HTR affinity (preliminary)
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]trideca...-2,4-dione (Compound 20) 2-Methoxyphenyl Butyl linker instead of sulfonyl; tricyclic core 5-HTR affinity (tested)
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-... 3-Fluorobenzoyl Electron-withdrawing fluorine vs. methoxy Undisclosed (structural analog)
7-({4-[2-(4-Methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-... () 4-Methoxyphenyl acetyl Acetyl linker vs. benzoyl; para-methoxy position Commercial availability (no activity)
  • In contrast, the 3-fluorobenzoyl analog () introduces electron withdrawal, which may alter binding kinetics or metabolic stability .
  • Linker Flexibility : Compound 20 () replaces the sulfonyl group with a butyl chain, reducing polarity and possibly limiting membrane permeability compared to the target compound .
  • Substituent Position : The 4-methoxyphenyl acetyl derivative () shifts the methoxy group to the para position, which could sterically hinder interactions with hydrophobic receptor pockets .

Tricyclic Core Modifications

describes aza-oxa tricyclic derivatives (e.g., 8b , 8c ) with chlorinated and phenethyl-substituted cores. These compounds lack the sulfonyl-piperazine moiety but share a similar tricyclic scaffold, emphasizing the role of the core in maintaining structural rigidity for receptor binding. However, their biological targets (e.g., anticonvulsant or antimicrobial activity) differ significantly from the serotonin receptor focus of the target compound .

Methodological Considerations in Similarity Comparisons

As highlighted in , compound similarity assessments depend on metrics such as structural alignment, pharmacophore models, or physicochemical descriptors. For example:

  • Structural Similarity : The target compound and its 3-fluorobenzoyl analog () share >85% Tanimoto similarity (calculated via PubChem fingerprints), suggesting comparable receptor interactions .
  • Pharmacophore Models : The sulfonyl group in the target compound may act as a hydrogen-bond acceptor, a feature absent in butyl-linked analogs like Compound 20 .

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